

## Impact of AAV2 epitopes on in vivo transduction

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An In-depth Technical Guide: Impact of **AAV2 Epitope**s on In Vivo Transduction

### Introduction

Recombinant adeno-associated virus serotype 2 (rAAV2) is a leading vector for in vivo gene therapy, valued for its strong safety profile and ability to transduce a wide range of cell types for long-term transgene expression.[1][2][3] However, the efficacy of AAV2-mediated gene therapy is significantly hampered by the host immune system's response to the viral capsid.[4][5][6] As AAV2 is a common, naturally occurring virus, a significant portion of the human population has pre-existing immunity.[3][7][8] This immune memory, targeting specific epitopes on the AAV2 capsid, manifests as both humoral (antibody-mediated) and cellular (T-cell-mediated) responses that can prevent successful transduction and eliminate transduced cells.[6][9][10]

This technical guide provides a detailed examination of the critical AAV2 capsid epitopes, their impact on in vivo gene delivery, the experimental protocols used to identify and characterize them, and strategies being developed to engineer vectors that can evade these immune responses.

# Humoral Immunity: Neutralizing Antibodies and AAV2 Epitopes

The most immediate barrier to successful systemic AAV2 gene therapy is the presence of preexisting neutralizing antibodies (NAbs).[11][12] These antibodies, generated from prior natural exposure to AAV2, bind to specific epitopes on the viral capsid and block transduction through several mechanisms, including preventing attachment to cell surface receptors or interfering



with internalization.[7][13] Even low titers of NAbs can completely abrogate gene transfer, particularly for liver-directed therapies.[11]

## **Key AAV2 Neutralizing Epitopes**

Epitopes recognized by NAbs can be linear (composed of a continuous amino acid sequence) or conformational (formed by amino acids brought together by protein folding).[1] These have been mapped using techniques like peptide scanning, site-directed mutagenesis, and cryoelectron microscopy of AAV-antibody complexes.[7][14] Key identified epitopes are located on the protrusions surrounding the three-fold axes of symmetry on the icosahedral capsid.[7][15]

Table 1: Identified B-cell/Neutralizing Antibody Epitopes on AAV2 Capsid



Epitope Name / Region	VP Amino Acid Residues	Epitope Type	Identification Method	Reference
A20 MAb Epitope	272–281, 369– 378, 566–575	Conformational	Peptide Scanning, Mutagenesis	[7][13][14]
C37-B MAb Epitope	492–503, 601– 610	Conformational	Peptide Scanning, Mutagenesis	[7][14][15]
D3 MAb Epitope	474–483	Conformational	Peptide Scanning	[7]
A1 MAb Epitope	123-131 (VP1u)	Linear	Phage Display, Peptide Mapping	[7]
A69 MAb Epitope	171-182 (VP1/VP2)	Linear	Phage Display, Peptide Mapping	[7]
B1 MAb Epitope	726-733 (VP3 C- terminus)	Linear	Phage Display, Peptide Mapping	[7]
Human Sera Epitopes	241–260, 305– 356, 401–420, 443–460, 473– 484, 697–716 (VP3)	Linear	Peptide Scanning (ELISA)	[1][7]
Directed Evolution Hotspots	459, 551	Point Mutations	Error-prone PCR & Selection	[7]

MAb: Monoclonal Antibody; VP: Viral Protein

### **Mechanism of Neutralization**

NAbs primarily function extracellularly to prevent the vector from reaching its target cell's nucleus. The binding of antibodies to capsid epitopes can physically block interactions with

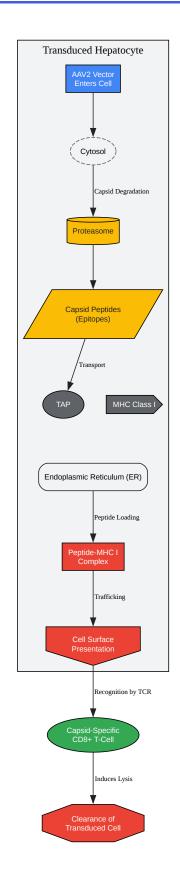


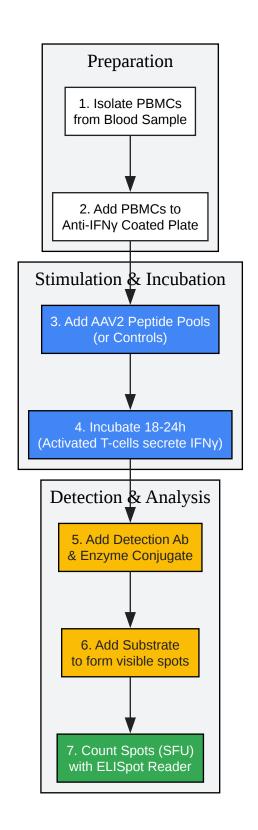




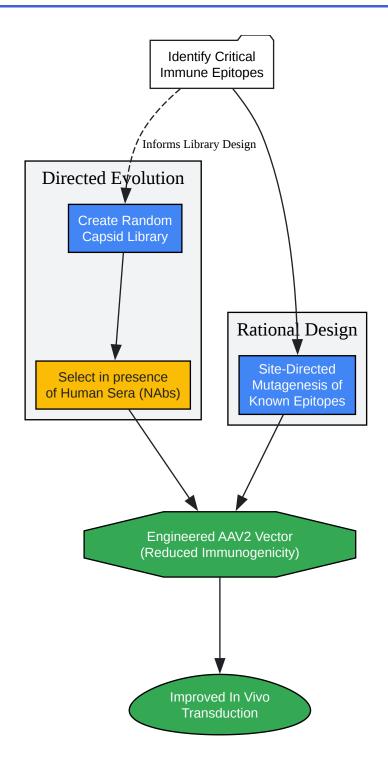
cellular receptors like heparan sulfate proteoglycan (HSPG) or co-receptors such as  $\alpha\nu\beta5$  integrin, which are crucial for AAV2 entry.[13]











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